molecular formula C13H25ClN2 B1457979 (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride CAS No. 1824274-60-3

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride

Cat. No.: B1457979
CAS No.: 1824274-60-3
M. Wt: 244.8 g/mol
InChI Key: JUDNFYUZOFSRNN-UHFFFAOYSA-N
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Description

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride (CAS 1823490-04-5) is a piperidine-based compound supplied for investigative purposes. Piperidine, a key structural moiety in this reagent, is recognized for its significant potential in pharmacological research, particularly in oncology . Piperidine derivatives have demonstrated the ability to act as clinical agents against various cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers, both alone and in combination with other novel therapeutics . The research value of piperidine compounds lies in their capacity to modulate crucial signaling pathways that are essential for cancer cell survival and proliferation. Studies on related piperidine structures indicate potential mechanisms involve the regulation of pathways such as STAT-3, NF-κB, and PI3k/Akt, which can lead to the inhibition of cancer cell migration, cell cycle arrest, and the induction of apoptosis (programmed cell death) . The molecular structure of this specific compound, which incorporates a quinuclidine system, may offer unique properties for exploring new mechanisms of action or for use as a key synthetic intermediate in medicinal chemistry. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2.ClH/c1-2-11(9-14-5-1)8-13-10-15-6-3-12(13)4-7-15;/h11-14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDNFYUZOFSRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2CN3CCC2CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Reductive Alkylation of 3-Quinuclidinone

A key approach involves starting from 3-quinuclidinone, which undergoes reductive alkylation with a piperidin-3-ylmethyl amine derivative to install the piperidinylmethyl substituent at the 3-position.

  • Step 1: Synthesis of 3-quinuclidinone (a ketone intermediate) by condensation of quinuclidinone precursors with benzaldehyde derivatives or via established literature methods.
  • Step 2: Reductive alkylation of 3-quinuclidinone with piperidin-3-ylmethyl amine under hydrogenation conditions or with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Step 3: Isolation of the cis-isomer (1s,4s) by stereoselective control during the alkylation or by chromatographic separation.

This method benefits from the availability of 3-quinuclidinone and the versatility of reductive amination chemistry.

Alternative Route via Functionalization of Quinuclidine N-oxide

Another preparation strategy involves:

  • Oxidation of quinuclidine to quinuclidine N-oxide.
  • Lithiation at the 3-position using lithium diisopropylamide (LDA) or related bases.
  • Electrophilic trapping with piperidin-3-ylmethyl electrophiles to form the substituted quinuclidine.
  • Subsequent reduction of the N-oxide to regenerate the tertiary amine.
  • Conversion to the hydrochloride salt by acid treatment.

This approach allows for high regio- and stereoselectivity and is useful for introducing diverse substituents.

Research Findings and Data Analysis

Stereochemical Control and Isomer Separation

  • The cis (1s,4s) configuration is favored in hydrogenation and reductive alkylation steps due to steric and electronic factors.
  • Diastereomeric mixtures can be separated by crystallization or chromatography, with crystalline derivatives facilitating stereochemical assignment via X-ray crystallography.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
3-Quinuclidinone synthesis Benzaldehyde condensation, phenylmagnesium chloride 70-85 High purity ketone intermediate
Reductive alkylation Piperidin-3-ylmethyl amine, H2, Pd/C or NaBH3CN 60-75 Stereoselective, requires optimization
N-oxide lithiation & trapping LDA, electrophile, THF, low temperature 50-65 Requires inert atmosphere
N-oxide reduction Phosphines or Zn/HCl 80-90 Efficient regeneration of amine
Hydrochloride salt formation HCl in ethanol or ether Quantitative Stable crystalline salt form

Functional Group Compatibility and Challenges

  • Piperidine substituent introduction requires careful control to avoid over-reduction or side reactions.
  • The quinuclidine N-oxide route offers milder conditions but involves additional steps.
  • The hydrochloride salt formation enhances compound stability and facilitates purification.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Disadvantages
Reductive Alkylation of 3-Quinuclidinone 3-Quinuclidinone, Piperidin-3-ylmethyl amine Reductive amination, stereoselective control Direct, scalable, well-established Requires separation of isomers
N-oxide Lithiation and Electrophilic Trapping Quinuclidine, LDA, Electrophile Oxidation, lithiation, electrophilic substitution, reduction High regioselectivity, versatile Multi-step, sensitive reagents

Chemical Reactions Analysis

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with halogenated compounds to form different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary areas of investigation for (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride is its potential role as an acetylcholinesterase (AChE) inhibitor . AChE is crucial in breaking down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibitors of AChE are being explored for the treatment of Alzheimer's disease and other neurodegenerative conditions. The structural characteristics of this compound suggest that it may interact with the active site of AChE, thus inhibiting its activity. Further research is needed to confirm these properties and their therapeutic implications.

Muscarinic Receptor Interaction

The piperidine ring within the compound indicates potential interactions with muscarinic receptors , which are G protein-coupled receptors involved in various physiological processes, including cognitive function. Antagonists of these receptors have been used to treat conditions such as overactive bladder and certain types of glaucoma. Studies could be designed to investigate whether this compound functions as a muscarinic receptor antagonist.

Neurological Disorders

Given its potential AChE inhibitory activity, this compound could be developed as a therapeutic agent for neurological disorders, particularly Alzheimer's disease. The modulation of cholinergic signaling pathways may enhance cognitive function and memory retention in affected individuals.

Cancer Treatment

Recent investigations into quinuclidine derivatives suggest their utility in treating hyperproliferative diseases such as cancer. Compounds similar to this compound have shown promise in restoring the activity of mutant p53 proteins involved in tumor suppression. This opens avenues for developing therapies targeting specific cancer types characterized by p53 mutations .

Research Findings and Case Studies

Study FocusFindingsImplications
AChE InhibitionPreliminary data suggest potential inhibition of AChE activityPossible application in Alzheimer's treatment
Muscarinic Receptor InteractionInvestigated binding affinity to muscarinic receptorsTherapeutic applications in overactive bladder treatment
Cancer TreatmentQuinuclidine derivatives exhibit apoptosis-inducing properties on tumor cells with mutant p53Potential development of new cancer therapies

Mechanism of Action

The mechanism of action of (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, some piperidine-based compounds act as inhibitors of neurotransmitter reuptake, enhancing synaptic transmission. The exact molecular targets and pathways depend on the specific derivative and its intended therapeutic use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

From computational similarity assessments (e.g., Tanimoto coefficients), the following compounds exhibit structural and functional resemblance:

Compound Name CAS Number Similarity Score Key Structural Differences
Quinuclidin-4-ylmethanamine dihydrochloride 123536-14-1 0.72 Aminomethyl substituent at quinuclidine-4
3-Aminoquinuclidine dihydrochloride 6530-09-2 0.71 Amino group at quinuclidine-3
Quinuclidine-4-carboxylic acid hydrochloride 71985-80-3 1.00 Carboxylic acid at quinuclidine-4
Piperidine-4-carboxylic acid hydrochloride 5984-56-5 0.94 Carboxylic acid at piperidine-4

Key Observations :

  • Substituent Effects: The piperidinylmethyl group in the target compound introduces a secondary amine and increased steric bulk compared to simpler quinuclidine derivatives like 3-Aminoquinuclidine dihydrochloride. This may enhance lipid solubility and alter receptor-binding kinetics .
  • Salt Forms: Dihydrochloride salts (e.g., Quinuclidin-4-ylmethanamine dihydrochloride) likely exhibit higher aqueous solubility than the monohydrochloride form of the target compound, though this depends on counterion interactions .

Physicochemical Properties

Available data for quinuclidine hydrochloride (CAS 39896-06-5) provide a baseline for comparison:

  • Melting Point : 365°C (lit.) .
  • Boiling Point : 147°C at 15 mmHg .
  • Density : 0.97 g/cm³ .

The target compound’s piperidinylmethyl substituent may lower melting points due to reduced crystallinity compared to unsubstituted quinuclidine hydrochloride.

Pharmacological Implications

  • Receptor Affinity : Quinuclidine derivatives like quinpirole hydrochloride (a dopamine D2/D3 receptor agonist) and sulpiride (a D2 antagonist) highlight the scaffold’s versatility in neuropharmacology . The target compound’s piperidinylmethyl group may confer selectivity for muscarinic or sigma receptors, though experimental validation is needed.

Biological Activity

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for neurotransmitter receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinuclidine core with a piperidinylmethyl substituent at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural characteristics suggest potential interactions with various neurotransmitter systems, which are crucial for cognitive functions and memory processes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it may function as an acetylcholinesterase (AChE) inhibitor , which is significant for treating neurodegenerative diseases such as Alzheimer's. AChE inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain .

Potential Interactions

  • Acetylcholine Receptors : The compound's structural similarity to other bioactive compounds suggests it may interact with acetylcholine receptors, influencing cognitive functions.
  • Neurotransmitter Systems : It may modulate neurotransmitter release and reuptake, impacting synaptic transmission.

Biological Activity Overview

The compound has shown promising biological activities in various studies:

Activity Description
AChE InhibitionPotential role in enhancing acetylcholine levels; may aid in cognitive function improvement .
NeuromodulationModulates neurotransmitter systems, possibly influencing mood and cognition.
Binding Affinity StudiesInteraction studies indicate effective binding to various receptors through molecular docking techniques.

Case Studies and Experimental Data

  • In Vitro Studies : Experimental data indicate that this compound exhibits significant AChE inhibitory activity. Further structure-activity relationship (SAR) analyses have highlighted the importance of specific molecular configurations in determining efficacy .
  • Molecular Docking Analysis : Computational studies have demonstrated that the compound can bind effectively to AChE's active site. This binding is crucial for its potential therapeutic applications in neurodegenerative diseases .
  • Comparative Analysis : Comparisons with other piperidine derivatives reveal that modifications in the piperidine ring can lead to variations in potency and selectivity for specific receptors. For instance, compounds with similar structural motifs have been shown to possess diverse pharmacological effects ranging from anti-inflammatory to neuroprotective activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride with high enantiomeric purity?

  • Methodological Answer : High enantiomeric purity can be achieved via microwave-assisted synthesis combined with isomer-specific salt formation. For example, microwave heating (150°C, 5 min) of intermediates in methanol, followed by preparative HPLC purification, yields ~28% enantiomerically enriched product . Subsequent salt formation with sulfuric acid or HCl increases cis-isomer purity to ≥99.5% (HPLC), as demonstrated in quinuclidine derivative syntheses . Titanium tetrachloride-mediated isomerization in solvent systems (e.g., toluene/ethanol) further enhances stereochemical control .

Q. How should researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Quantify purity at 206 nm with reverse-phase columns (e.g., C18), ensuring ≥98% purity .
  • NMR : Confirm structural integrity via characteristic proton signals (e.g., quinuclidine core protons at δ 2.09–3.80 ppm) and absence of solvent residues (e.g., acetone at δ 2.1 ppm) .
  • LC/MS : Validate molecular weight (e.g., [M+H]+ = 312.4 amu) and detect degradation products .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store in airtight, light-protected containers at 2–8°C with desiccants to prevent hydrolysis. Avoid long-term storage (>6 months) due to risks of decomposition into toxic byproducts (e.g., nitrogen oxides) . Monitor stability via periodic HPLC to detect degradation peaks .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological activity?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities, solubility limitations, or assay conditions.

  • Stereochemical Verification : Re-analyze compound enantiopurity using chiral HPLC .
  • Solubility Optimization : Use vehicles like DMSO/PEG-400 (≤5% v/v) to enhance bioavailability in animal models .
  • Receptor-Specific Assays : Compare binding kinetics (e.g., α7 nAChR vs. muscarinic receptors) under physiological pH (7.4) and temperature (37°C) .

Q. How does the stereochemical configuration of the quinuclidine core influence nicotinic acetylcholine receptor (nAChR) binding?

  • Methodological Answer : The (+) enantiomer of quinuclidine derivatives shows 10–100x higher affinity for nAChRs than the (-) form. Docking studies reveal that the quinuclidine nitrogen and piperidinylmethyl group orientation are critical for hydrogen bonding with receptor residues (e.g., TrpB/TyrC1 loops in α7 nAChR) . Replace racemic mixtures with enantiopure isomers to avoid competitive inhibition by inactive enantiomers .

Q. How can researchers design experiments to study degradation pathways and mitigate instability?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV 254 nm), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC/MS to identify pathways (e.g., hydrolysis of the piperidinylmethyl group) .
  • Stabilization Strategies : Use lyophilization for hygroscopic batches or add antioxidants (e.g., BHT) to formulations .

Q. What methodologies enable enantioselective synthesis of quinuclidine derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate (S)- or (R)-proline during cyclization to direct quinuclidine ring formation .
  • Catalytic Asymmetric Synthesis : Use palladium-catalyzed cross-coupling or organocatalysts (e.g., cinchona alkaloids) to control stereocenters .
  • Crystallization-Induced Dynamic Resolution : Separate enantiomers via selective crystallization of diastereomeric salts (e.g., tartaric acid derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride
Reactant of Route 2
(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride

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